Chlorotris(cyclohexyloxy)silane
Overview
Description
Chlorotris(cyclohexyloxy)silane is an organosilicon compound with the chemical formula ClSi(OC6H11)3. It is a silane derivative where the silicon atom is bonded to one chlorine atom and three cyclohexyloxy groups. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(cyclohexyloxy)silane can be synthesized through the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{Cl}_3\text{SiH} + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{ClSi(OC}6\text{H}{11})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The base, often a tertiary amine, is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where trichlorosilane and cyclohexanol are continuously fed into the reaction chamber. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product. The by-products, such as hydrochloric acid, are removed through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(cyclohexyloxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Aminolysis: Reacts with amines to form aminosilanes.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Alcohols such as methanol or ethanol.
Aminolysis: Amines such as methylamine or ethylamine.
Substitution: Nucleophiles like alkoxides or thiolates.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Aminolysis: Aminosilanes and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chlorotris(cyclohexyloxy)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives. It is also used in the manufacture of high-performance materials for electronics and aerospace applications.
Mechanism of Action
The mechanism of action of chlorotris(cyclohexyloxy)silane involves the reactivity of the silicon-chlorine bond and the silicon-oxygen bonds. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various silane derivatives. The silicon-oxygen bonds in the cyclohexyloxy groups provide stability and hydrophobicity to the compound, making it useful in surface modification and polymer synthesis.
Comparison with Similar Compounds
Chlorotris(cyclohexyloxy)silane can be compared with other similar compounds such as:
Chlorotris(trimethylsiloxy)silane: Similar structure but with trimethylsiloxy groups instead of cyclohexyloxy groups. It is less bulky and more volatile.
Trichlorosilane: Lacks the alkoxy groups and is more reactive due to the presence of three chlorine atoms.
Triethoxysilane: Contains ethoxy groups instead of cyclohexyloxy groups, making it more soluble in organic solvents.
The uniqueness of this compound lies in its combination of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
chloro(tricyclohexyloxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO3Si/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYHVKRUUKCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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